molecular formula C41H47F3N5O9P B13706370 TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl

TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl

Cat. No.: B13706370
M. Wt: 841.8 g/mol
InChI Key: SSRAEXJTISFPEB-WEYVJJSGSA-N
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Description

This compound is a highly specialized phosphoramidite derivative used in oligonucleotide synthesis. Its structure integrates:

  • TfaNH(-2d): A trifluoroacetyl (Tfa) group linked via an amine, likely serving as a protective moiety.
  • N(iPr)2P(OCH2CH2CN): A diisopropylphosphoramidite group with a 2-cyanoethyl (OCH2CH2CN) protecting group, critical for coupling reactions in solid-phase synthesis.
  • DMT(-5): A dimethoxytrityl (DMT) group at the 5′-position of the ribofuranose (Ribf(b)), acting as a temporary protective group for hydroxyl groups.
  • Uracil-1-yl: The nucleobase component, indicating its role in base-pairing applications.

Its synthesis likely involves sequential protective group strategies (e.g., silylation, tritylation) and phosphoramidite coupling, analogous to methods described in the literature .

Properties

Molecular Formula

C41H47F3N5O9P

Molecular Weight

841.8 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C41H47F3N5O9P/c1-26(2)49(27(3)4)59(56-24-10-22-45)58-36-33(57-37(35(36)47-38(51)41(42,43)44)48-23-21-34(50)46-39(48)52)25-55-40(28-11-8-7-9-12-28,29-13-17-31(53-5)18-14-29)30-15-19-32(54-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,47,51)(H,46,50,52)/t33-,35-,36-,37-,59?/m1/s1

InChI Key

SSRAEXJTISFPEB-WEYVJJSGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1NC(=O)C(F)(F)F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1NC(=O)C(F)(F)F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the uracil-1-yl moiety, followed by the introduction of the Ribf(b) group. Subsequent steps involve the incorporation of the DMT(-5) and N(iPr)2P(OCH2CH2CN)(-3) groups. The final step includes the addition of the TfaNH(-2d) group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, “TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” can be used to study enzyme interactions and cellular pathways. Its structural complexity allows for the investigation of various biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure could be exploited to design novel therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its functional groups can be modified to tailor the material’s characteristics for various applications.

Mechanism of Action

The mechanism of action of “TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues
2.1.1. Phosphoramidite Core

The N(iPr)2P(OCH2CH2CN) group is a hallmark of phosphoramidite reagents. Comparable examples include:

  • 5′-O-(1-Methoxy-1-methylethyl)thymidine 3′-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (5a) : Shares the 2-cyanoethyl-N,N-diisopropylphosphoramidite backbone. Differs in the 5′-protecting group (methoxy-isopropyl vs. DMT) and nucleobase (thymidine vs. uracil).
  • SeU-phosphoramidite 11 : Features selenouracil (SeU) instead of uracil, enhancing base-pairing specificity. Uses identical phosphoramidite coupling conditions (e.g., (i-Pr2N)2P(Cl)OCH2CH2CN).
2.1.2. Protecting Groups
  • DMT(-5) : The dimethoxytrityl group is widely used for 5′-OH protection in oligonucleotide synthesis. In compound 5a , a methoxy-isopropyl group is used instead, offering orthogonal deprotection (acid-labile vs. fluoride-cleavable).
  • TfaNH(-2d) : The trifluoroacetyl group contrasts with benzoyl (Bz) or acetyl (Ac) protective groups in analogues like N4-benzoyl-2′-deoxycytidine phosphoramidite (5b) , which require stronger basic conditions for removal.
2.3. NMR and Spectroscopic Data
  • 31P-NMR : The phosphoramidite group in 5a shows δ = 149.3–148.9 ppm , typical for diisopropylphosphoramidites. The target compound would exhibit similar shifts.
  • 1H/13C-NMR: The 2-cyanoethyl (OCH2CH2CN) group in 5a resonates at δ = 2.67 (t, J = 5.9 Hz) for 1H and δ = 19.7 (13C) , consistent across analogues.

Key Differentiators

  • Nucleobase Flexibility : Unlike thymidine or cytidine derivatives (e.g., 5a/5b ), the target compound’s uracil-1-yl group may prioritize RNA over DNA applications.
  • Protective Group Strategy : The TfaNH and DMT combination offers orthogonal protection compared to benzoyl or silyl groups in analogues .
  • Functionalization Potential: The absence of a long linker (cf. biotin’s 6-carbon chain in ) may limit conjugation applications but improve synthetic simplicity.

Research Implications

The compound’s design bridges gaps between conventional phosphoramidites (e.g., 5a ) and specialized derivatives (e.g., SeU-phosphoramidite 11 ). Future studies should explore:

  • Stability under automated synthesis conditions.
  • Base-pairing efficiency compared to selenouracil or 5-methylcytidine analogues .

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